7α-Hydroxyhydrocortisone
Description
Properties
Molecular Formula |
C21H30O6 |
|---|---|
Molecular Weight |
378.46 |
Purity |
96.2% |
Synonyms |
Hydrocortisone Impurity H |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation Pathways of 7α Hydroxyhydrocortisone
Precursor Substrates and Initial Steroidogenic Steps Leading to Cortisol
The journey to 7α-Hydroxyhydrocortisone begins with the synthesis of its precursor, cortisol. The entire process of steroid synthesis, or steroidogenesis, originates from cholesterol. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone, which occurs in the mitochondria of steroidogenic tissues, primarily the adrenal glands. nih.govresearchgate.netsemanticscholar.org This critical reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1. semanticscholar.orgresearchgate.net
Once formed, pregnenolone moves from the mitochondria to the endoplasmic reticulum, where it undergoes a series of enzymatic modifications. researchgate.net The synthesis of cortisol, the primary glucocorticoid in humans, follows a specific pathway within the zona fasciculata of the adrenal cortex. wikipedia.org
The key enzymatic steps are:
17α-hydroxylation: Pregnenolone is converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1). researchgate.netwikipedia.org
Dehydrogenation: The 3β-hydroxyl group is then oxidized by 3β-hydroxysteroid dehydrogenase (3β-HSD), converting 17α-hydroxypregnenolone into 17α-hydroxyprogesterone. researchgate.netresearchgate.net
21-hydroxylation: In the next step, 17α-hydroxyprogesterone is hydroxylated at the C21 position by 21-hydroxylase (CYP21A2) to form 11-deoxycortisol. researchgate.netresearchgate.net
11β-hydroxylation: Finally, 11-deoxycortisol is transported back into the mitochondria, where 11β-hydroxylase (CYP11B1) catalyzes the last step, the hydroxylation at the C11β position, to produce the biologically active hormone, cortisol (hydrocortisone). nih.govresearchgate.netwikipedia.org
This multi-step process, tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, provides the direct substrate for the subsequent 7α-hydroxylation that forms 7α-Hydroxyhydrocortisone. semanticscholar.org
Enzymatic Systems Catalyzing 7α-Hydroxylation in Steroidogenesis
The conversion of cortisol to 7α-Hydroxyhydrocortisone is not part of the primary cortisol synthesis pathway but represents a metabolic modification. This reaction is catalyzed by specific enzymes that introduce a hydroxyl group at the 7α position of the steroid's B-ring.
Cytochrome P450 Monooxygenases Involved in 7α-Hydroxylation
The hydroxylation of steroids is a principal function of the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These monooxygenases are critical for both the synthesis and catabolism of various endogenous compounds.
Several CYP enzymes are known to catalyze 7α-hydroxylation, but they exhibit distinct substrate specificities.
CYP3A: The CYP3A subfamily, particularly CYP3A4 and CYP3A5 in humans, is heavily involved in steroid metabolism. However, its primary role in cortisol metabolism is catalyzing 6β-hydroxylation. researchgate.net While CYP3A4 and CYP3A5 can produce 7α-hydroxylated metabolites from other steroids like dehydroepiandrosterone (B1670201) (DHEA), they are not the primary enzymes for the 7α-hydroxylation of cortisol. researchgate.net
CYP7A1: This enzyme is the rate-limiting step in the classic pathway of bile acid synthesis, where it specifically catalyzes the 7α-hydroxylation of cholesterol. nih.govplos.org Its substrate specificity is highly directed towards cholesterol, and it is not considered a significant catalyst for cortisol hydroxylation.
CYP7B1: Evidence strongly points to CYP7B1 as the key enzyme responsible for the 7α-hydroxylation of various steroids, including C19 and C21 steroids. doaj.orgnih.gov As a C21 steroid, cortisol is a substrate for this enzyme. doaj.orgnih.gov CYP7B1, also known as oxysterol and steroid 7α-hydroxylase, demonstrates broad activity on neurosteroids like DHEA and pregnenolone, converting them into their 7α-hydroxylated forms. nih.govnih.gov
CYP39A1: This enzyme is another 7α-hydroxylase, but its substrate specificity is directed towards oxysterols, particularly 24-hydroxycholesterol. It plays a role in an alternative pathway of bile acid synthesis and is not known to metabolize cortisol.
| CYP Isoform | Primary Substrate(s) | Primary Hydroxylation Position on Substrate | Role in Cortisol Metabolism |
|---|---|---|---|
| CYP3A4/5 | Cortisol, Dehydroepiandrosterone (DHEA) | 6β (on Cortisol), 7α (on DHEA) | Primarily 6β-hydroxylation |
| CYP7A1 | Cholesterol | 7α | Negligible |
| CYP7B1 | C19/C21 Steroids (DHEA, Pregnenolone, Cortisol), Oxysterols | 7α | Primary enzyme for 7α-hydroxylation |
| CYP39A1 | 24-hydroxycholesterol (Oxysterol) | 7α | Negligible |
The catalytic mechanism of CYP enzymes involves the activation of molecular oxygen via the enzyme's heme iron center, leading to the insertion of one oxygen atom into the substrate. For CYP7B1, specific structural features of the steroid substrate are required for efficient hydroxylation. Studies have identified several requirements for a steroid molecule to be a substrate for CYP7B1, including a hydroxyl group at C3, a polar group at C17, and a C5 hydrogen in the α-configuration or a double bond at the C4 or C5 position. nih.gov Cortisol possesses these structural characteristics, making it a suitable substrate.
The active site of the enzyme dictates its regio- and stereoselectivity, ensuring that the hydroxylation occurs specifically at the 7α-position. The binding orientation of the steroid within the enzyme's catalytic pocket positions the C7α-hydrogen atom in proximity to the activated heme-oxygen species, facilitating the highly specific hydroxylation reaction. nih.gov While CYP7B1 shows activity towards a range of steroids, its efficiency can vary; for instance, it has been noted to have a relatively low activity toward pregnanes (a class of C21 steroids) compared to other substrates. nih.gov
Hydroxysteroid Dehydrogenases (HSDs) and Epimerization Processes in 7-Oxygenated Steroid Metabolism
Following 7α-hydroxylation, the resulting metabolites can be further processed by other enzymes, notably hydroxysteroid dehydrogenases (HSDs). The 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme is particularly important in this context. oup.comresearchgate.net
11β-HSD1 is known for its bidirectional ability to interconvert inactive cortisone and active cortisol. researchgate.netnih.gov However, it also possesses the ability to act on 7-oxygenated steroids. doaj.orgoup.com It can function as an epimerase, catalyzing the interconversion of 7α- and 7β-hydroxysteroids. nih.govmedlineplus.gov This epimerization is thought to proceed through a 7-oxo intermediate. For instance, 11β-HSD1 can oxidize 7α-Hydroxyhydrocortisone to 7-oxo-hydrocortisone, which can then be reduced to form the 7β-epimer, 7β-Hydroxyhydrocortisone. This metabolic step adds another layer of complexity to the pathways of 7-oxygenated steroids, allowing for the formation of different stereoisomers with potentially distinct biological activities.
Endogenous Production in Biological Systems (e.g., hepatic, adrenal, brain, prostate)
The formation of 7α-Hydroxyhydrocortisone occurs in tissues where both the substrate (cortisol) and the necessary enzyme (CYP7B1) are present.
Hepatic: The liver is a primary site for steroid metabolism and expresses high levels of CYP7B1. nih.gov Given that the liver is also the main site of cortisol clearance, it is considered a major location for the conversion of cortisol to 7α-Hydroxyhydrocortisone. plos.org
Adrenal: Cortisol is synthesized in the adrenal glands. Some studies have shown that CYP7B1 is also expressed in the adrenal gland, suggesting that 7α-hydroxylation of newly synthesized cortisol may occur locally within this tissue. doaj.org
Brain: CYP7B1 is notably expressed in the brain, where it plays a crucial role in the metabolism of neurosteroids. nih.gov Its presence in key brain regions like the hippocampus and amygdala, coupled with the ability of cortisol to cross the blood-brain barrier, indicates that the brain is a significant site for the endogenous production of 7α-Hydroxyhydrocortisone. doaj.orgnih.gov
Prostate: The prostate is a site of androgen metabolism, and CYP7B1 expression has been documented in this tissue. nih.gov This suggests that local conversion of cortisol to its 7α-hydroxylated metabolite may also occur in the prostate, although the primary focus of CYP7B1 in this tissue is on C19 steroids.
Metabolic Intermediates and Branching Pathways in Steroid Catabolism
The catabolism of hydrocortisone (B1673445) is a multifaceted process primarily occurring in the liver, designed to deactivate the hormone and facilitate its excretion. This process involves a series of enzymatic reactions, including reduction, oxidation, and hydroxylation, leading to a variety of metabolites. The formation of 7α-Hydroxyhydrocortisone is a result of a specific hydroxylation reaction that diverges from the main metabolic routes.
The principal pathway for the hepatic metabolism of hydrocortisone is initiated by the reduction of its A-ring, followed by conjugation with glucuronic acid. However, oxidative pathways, particularly hydroxylation reactions mediated by cytochrome P450 (CYP) enzymes, also play a crucial role. The most predominant of these is 6β-hydroxylation, catalyzed mainly by the CYP3A4 enzyme. This reaction serves as a major route for hydrocortisone clearance.
The formation of 7α-Hydroxyhydrocortisone represents a branching point from these major catabolic pathways. While the 6β-hydroxylation pathway is well-characterized, the 7α-hydroxylation of hydrocortisone is less understood. Research into steroid metabolism has identified that 7α-hydroxylation is a significant metabolic route for other endogenous steroids, such as dehydroepiandrosterone (DHEA) and pregnenolone. In these cases, the enzyme CYP7B1, found in various tissues including the brain and liver, is the primary catalyst. nih.gov
While direct evidence pinpointing the specific enzyme responsible for the 7α-hydroxylation of hydrocortisone is still emerging, the involvement of the cytochrome P450 superfamily is highly probable. The branching of hydrocortisone metabolism towards 7α-hydroxylation likely occurs in competition with the more dominant 6β-hydroxylation pathway. The substrate specificity and relative expression levels of different CYP enzymes in the liver and other tissues would be key determinants of the metabolic fate of hydrocortisone.
Several metabolic intermediates are formed during the extensive catabolism of hydrocortisone. Before hydroxylation, hydrocortisone can be reversibly converted to cortisone by the enzyme 11β-hydroxysteroid dehydrogenase. Both hydrocortisone and cortisone can then serve as substrates for further metabolism. Following the initial hydroxylation step, the resulting hydroxylated metabolites, including 7α-Hydroxyhydrocortisone, can undergo further modifications. These can include reduction of the A-ring and conjugation with glucuronic acid or sulfate to increase their water solubility for renal excretion.
The balance between the different metabolic pathways of hydrocortisone, including the formation of 7α-Hydroxyhydrocortisone, is influenced by various factors. These can include genetic polymorphisms in CYP enzymes, the presence of inducing or inhibiting drugs, and the physiological state of the individual.
Below is a data table summarizing the key enzymes and reactions in the primary metabolic pathways of hydrocortisone, highlighting the branching point for 7α-hydroxylation.
| Metabolic Pathway | Key Enzyme(s) | Primary Reaction | Key Metabolite(s) |
| A-Ring Reduction | 5α-reductase, 5β-reductase, 3α-hydroxysteroid dehydrogenase | Reduction of the A-ring and 3-keto group | Tetrahydrocortisol, Tetrahydrocortisone |
| Interconversion | 11β-hydroxysteroid dehydrogenase | Reversible conversion between hydrocortisone and cortisone | Cortisone |
| 6β-Hydroxylation | CYP3A4 | Addition of a hydroxyl group at the 6β position | 6β-Hydroxyhydrocortisone |
| 7α-Hydroxylation | Cytochrome P450 enzymes (e.g., potentially CYP7B1 or other isoforms) | Addition of a hydroxyl group at the 7α position | 7α-Hydroxyhydrocortisone |
| Conjugation | UDP-glucuronosyltransferases, Sulfotransferases | Addition of glucuronic acid or sulfate | Glucuronide and sulfate conjugates of various metabolites |
Enzymatic Biotransformation and Catabolism of 7α Hydroxyhydrocortisone
Pathways of Further Metabolism of 7α-Hydroxyhydrocortisone
Once formed, 7α-Hydroxyhydrocortisone does not represent an end-point metabolite. It undergoes further transformations, primarily involving the 7α-hydroxyl group. The principal pathway involves oxidation of the 7α-hydroxyl group to a ketone, forming a 7-oxo (or 7-keto) intermediate. nih.govnih.gov This step is analogous to the metabolism of other 7α-hydroxysteroids, such as those in the bile acid synthesis pathway. wikipedia.orgnih.gov
This 7-oxo intermediate can then be subject to stereospecific reduction. This can lead to the reformation of the 7α-hydroxy epimer or, more significantly, its conversion to the 7β-hydroxy epimer. nih.govnih.gov This epimerization process, converting the alpha-configuration to a beta-configuration via an oxidized intermediate, is a key pathway in steroid metabolism, allowing for the modulation of a steroid's biological activity. nih.gov
Enzymes Catalyzing Downstream Transformations (e.g., oxidation, conjugation)
The downstream transformations of 7α-Hydroxyhydrocortisone are catalyzed by specific classes of enzymes.
Oxidation: The initial oxidation of the 7α-hydroxyl group is catalyzed by a 7α-hydroxysteroid dehydrogenase (7α-HSD) . wikipedia.org These enzymes are part of the oxidoreductase family and are responsible for converting hydroxyl groups to keto groups on the steroid nucleus. nih.gov
Epimerization: The inter-conversion between 7α-hydroxy, 7-oxo, and 7β-hydroxy forms of steroids is notably catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . nih.govnih.gov While its primary role involves glucocorticoids like cortisol and cortisone, 11β-HSD1 also efficiently metabolizes 7-oxygenated steroids. nih.govnih.gov In the presence of the cofactor NADPH, it predominantly converts 7-keto steroids to their 7β-hydroxy forms. nih.gov
While conjugation with glucuronic acid or sulfate is a common pathway for steroid elimination, specific data detailing the enzymes responsible for the conjugation of 7α-Hydroxyhydrocortisone are not extensively covered in the available literature.
In Vitro Enzymatic Activity and Reaction Kinetics Studies
Detailed in vitro kinetic studies specifically using 7α-Hydroxyhydrocortisone as a substrate are limited in publicly available research. However, the kinetics of the primary enzymes involved can be understood from studies using analogous steroid substrates.
7α-hydroxysteroid dehydrogenases (7α-HSDs) are specific for the 7α-hydroxy group of various steroids. wikipedia.orguniprot.org Studies on 7α-HSD from Escherichia coli show it acts on the 7α-hydroxy group of major human bile acids, cholate and chenodeoxycholate. uniprot.org
The enzyme 11β-HSD1 demonstrates broad substrate specificity. It recognizes the 7-oxygenated forms of dehydroepiandrosterone (B1670201) (DHEA) and epiandrosterone (EpiA). nih.gov For 7-oxo-EpiA, the enzyme efficiently catalyzes its reduction to both 7α-hydroxy-EpiA and 7β-hydroxy-EpiA, with Vmax/KM ratios of 23.6 and 5.8, respectively, indicating a high affinity and catalytic efficiency for this substrate. nih.gov This suggests that the enzyme's active site can accommodate and transform 7-hydroxylated steroids.
The table below summarizes kinetic data for relevant enzymes with analogous substrates, illustrating their efficiency.
| Enzyme | Substrate | Product(s) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source |
| 7α-HSD (from C. absonum) | Taurochenodeoxycholic Acid (TCDCA) | 7-oxo derivative | 0.24 | 6.25 x 10³ | 2.60 x 10⁴ | mdpi.com |
| 11β-HSD1 (recombinant human) | 7-oxo-Epiandrosterone | 7α-hydroxy-EpiA | - | - | 23.6 (Vmax/KM) | nih.gov |
| 11β-HSD1 (recombinant human) | 7-oxo-Epiandrosterone | 7β-hydroxy-EpiA | - | - | 5.8 (Vmax/KM) | nih.gov |
This data is based on analogous substrates to illustrate enzyme function due to the absence of specific kinetic data for 7α-Hydroxyhydrocortisone.
The enzymatic conversions of 7α-Hydroxyhydrocortisone and its metabolites are dependent on specific cofactors for the transfer of reducing equivalents.
7α-hydroxysteroid dehydrogenase (7α-HSD): These enzymes are typically dependent on nicotinamide adenine dinucleotide (NAD⁺) as the electron acceptor for the oxidation of the 7α-hydroxyl group. wikipedia.orguniprot.orgnih.gov The reaction produces the corresponding 7-oxo steroid, NADH, and a proton (H⁺). wikipedia.org
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme exhibits bidirectional activity, utilizing either NADP⁺ for oxidation or NADPH for reduction. nih.govwikipedia.org In intact cells, where the intracellular environment favors reduction due to a high NADPH/NADP⁺ ratio generated by the pentose phosphate pathway, 11β-HSD1 functions primarily as a reductase. nih.govwikipedia.org This is particularly true when co-expressed with hexose-6-phosphate dehydrogenase (H6PDH), which supplies NADPH. nih.gov
Microbial Transformations of Hydrocortisone (B1673445) and Related Steroids Yielding 7α-Hydroxylated Products
Various microorganisms, particularly filamentous fungi, are capable of performing highly specific hydroxylation reactions on steroid molecules at positions that are difficult to modify through chemical synthesis. Several fungal species have been identified that can introduce a hydroxyl group at the 7α position of different steroid precursors.
Fungi from the orders Dothideales, Hypocreales, and Mucorales have been studied for their hydroxylase activity towards Δ⁵-3β-hydroxysteroids. fao.org Strains of Bipolaris sorokiniana, Fusarium sp., and Rhizopus nigricans demonstrated the ability to introduce a 7α-hydroxyl group, although often with low yields. fao.orgresearchgate.net
More notably, the fungus Curvularia lunata has been shown to perform 7α-hydroxylation on pregnane-type steroids, the class to which hydrocortisone belongs. fao.orgresearchgate.net This suggests a direct microbial pathway for the production of 7α-hydroxylated corticosteroids. Similarly, Cochliobolus lunatus has been reported to produce 7α-hydroxylated steroids, depending on the substrate provided. nih.gov
Other fungi have shown high efficiency in 7α-hydroxylating related steroids like dehydroepiandrosterone (DHEA) and pregnenolone. For instance, Gibberella sp. is known to produce 7α-hydroxy-DHEA. mdpi.comresearchgate.net The zygomycete Backusella lamprospora has demonstrated highly selective and high-yield conversion of DHEA to 7α-hydroxy-DHEA, reaching yields of 94%. nih.gov
The table below lists microorganisms known for their 7α-hydroxylating activity on various steroid substrates.
| Microorganism | Substrate(s) | Product(s) | Source |
| Curvularia lunata | Pregnane steroids, Androstane 5-olefins | 7α-hydroxy and 11β-hydroxy derivatives | fao.orgresearchgate.net |
| Gibberella sp. CICC 2498 | Dehydroepiandrosterone (DHEA) | 7α-hydroxy-DHEA | mdpi.comresearchgate.net |
| Backusella lamprospora | DHEA, Pregnenolone | 7α-hydroxy-DHEA, 7α-hydroxy-pregnenolone | nih.gov |
| Bipolaris sorokiniana | Δ⁵-3β-hydroxysteroids | 7α-hydroxy derivatives | fao.orgresearchgate.net |
| Fusarium sp. | Δ⁵-3β-hydroxysteroids | 7α-hydroxy derivatives | fao.orgresearchgate.net |
| Rhizopus nigricans | Δ⁵-3β-hydroxysteroids | 7α-hydroxy derivatives | fao.orgresearchgate.net |
These microbial biotransformations represent a significant area of research for the production of novel or rare steroid metabolites for pharmaceutical applications.
Analytical Research Methodologies for 7α Hydroxyhydrocortisone
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of steroid analysis, providing the necessary resolving power to separate individual compounds from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Reverse-phase HPLC (RP-HPLC) is a sensitive and precise method for the determination and quantification of hydrocortisone (B1673445) and its metabolites. nih.gov Chromatographic separation is commonly achieved using an octadecylsilane (ODS, C18) column. nih.govsemanticscholar.org Isocratic elution with a mobile phase consisting of a mixture of organic solvents like methanol or acetonitrile and an aqueous component, sometimes with an acid modifier like acetic or formic acid, is frequently employed. nih.govpepolska.pl For instance, a mobile phase of methanol, water, and acetic acid (60:30:10, v/v/v) at a flow rate of 1.0 ml/min has been successfully used for hydrocortisone analysis. nih.gov Detection is typically performed using a UV detector, with a wavelength set around 245-254 nm. nih.govasianpubs.org The retention time for hydrocortisone under specific conditions can be as short as 2.26 minutes, allowing for rapid analysis. nih.gov These HPLC methods are validated for linearity, precision, and accuracy, with high recoveries often in the range of 98–101% and low relative standard deviations (RSD) for intraday and interday precision. nih.gov
| Parameter | Typical Value/Condition | Source |
| Technique | Reverse-Phase HPLC (RP-HPLC) | nih.govasianpubs.org |
| Stationary Phase | ODS (C18), 5 µm particle size | nih.govsemanticscholar.org |
| Mobile Phase | Methanol:Water:Acetic Acid (60:30:10) | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Flow Rate | 1.0 mL/min | nih.govasianpubs.org |
| Detection | UV Absorbance | nih.govasianpubs.org |
| Wavelength | 254 nm | nih.gov |
| Retention Time | ~2.26 min (for Hydrocortisone) | nih.gov |
While standard C18 columns are effective, the separation of closely related steroid isomers, such as 7α-Hydroxyhydrocortisone from hydrocortisone and other metabolites, can be challenging due to their similar polarities. pepolska.pl To overcome this, advanced column chemistries have been developed to provide enhanced selectivity.
Polar-Endcapped Columns: These columns feature a stationary phase with polar groups embedded or at the end of the alkyl chains. This modification increases interactions with polar analytes, leading to improved retention and resolution of corticosteroids compared to standard C18 phases. pepolska.pl
Phenyl-Based Columns: Columns with phenyl ligands offer alternative selectivity through π-π interactions with aromatic rings in analytes. This can be beneficial for separating steroids that are not well-resolved on traditional alkyl phases. hplc.eu
Biphenyl (B1667301) LC Columns: This chemistry is particularly robust and reliable for the separation of isomeric compounds. It is designed to avoid challenges like unresolved peaks and long run times that can occur with C18 columns when analyzing steroid isomers. technologynetworks.com
C18-AR Columns: This type of column combines the hydrophobic characteristics of a standard C18 phase with the aromatic selectivity of a phenyl phase. This dual-interaction mechanism can achieve complete separation of complex steroid mixtures that are unresolved on either C18 or Phenyl columns alone. hplc.eu
| Column Chemistry | Separation Principle | Advantage for Steroid Analysis | Source |
| Polar-Endcapped | Enhanced dipole-dipole interactions | Increased retention and resolution of polar corticosteroids. | pepolska.pl |
| Biphenyl | π-π interactions, shape selectivity | Robust separation of isomeric compounds, avoiding peak co-elution. | technologynetworks.com |
| C18-AR | Mixed-mode (hydrophobic and π-π interactions) | Complete separation of complex steroid mixtures unresolved by C18 or Phenyl phases alone. | hplc.eu |
Mass Spectrometry (MS) in Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for steroid analysis, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it provides definitive structural information and allows for highly accurate quantification, even at very low concentrations. mdpi.com MS-based methods are superior to traditional immunoassays, which can suffer from cross-reactivity and interference. mdpi.comnih.gov
Tandem mass spectrometry (LC-MS/MS) is a powerful technique for steroid profiling, enabling the simultaneous measurement of multiple analytes in a single analysis. researchgate.net This is particularly useful in research for mapping metabolic pathways. The method involves selecting a specific precursor ion (the molecular ion of the steroid of interest) and fragmenting it to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise. researchgate.net
For example, in newborn screening for congenital adrenal hyperplasia (CAH), LC-MS/MS is used as a second-tier test to analyze steroids like 17-hydroxyprogesterone, androstenedione, and cortisol from blood spots. researchgate.net By calculating the ratios of these steroids, the method can effectively eliminate the majority of false-positive results from initial immunoassay screens, thereby improving the positive predictive value of the screening program. researchgate.net This approach provides a detailed "snapshot" of the steroid profile, which is crucial for understanding metabolic dysregulation. researchgate.netresearchgate.net
To improve the sensitivity of MS analysis, especially for compounds that ionize poorly, chemical derivatization is often employed. researchgate.net This process involves chemically modifying the steroid to attach a functional group that is more readily ionized, thus enhancing the signal in the mass spectrometer. researchgate.net
The functional groups on steroids commonly targeted for derivatization are the keto and hydroxyl groups. researchgate.net The choice of derivatization reagent depends on the analytical technique (GC-MS or LC-MS) and the desired outcome.
For GC-MS: Silylation is a common strategy. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert hydroxyl groups into trimethylsilyl (TMS) ethers. nih.govmdpi.com This derivatization decreases the boiling point and increases the thermal stability of the steroid, improving its chromatographic performance. nih.gov
For LC-MS/MS: Derivatization aims to introduce a permanently charged or easily ionizable group to enhance the response in electrospray ionization (ESI). Reagents such as Girard P (GP) can be used to label carbonyl (keto) groups, while others like 4-(dimethylamino)-benzoic acid (DMBA) can target hydroxyl groups. researchgate.net Using stable isotope-coded derivatization reagents can further improve quantification accuracy. researchgate.net This approach has been shown to enhance sensitivity by 1 to over 500-fold. researchgate.net
| Technique | Derivatization Reagent | Target Functional Group | Purpose | Source |
| GC-MS | MSTFA | Hydroxyl (-OH) | Increases volatility and thermal stability. | nih.govmdpi.com |
| LC-MS | Girard P (GP) | Carbonyl (C=O) | Introduces an easily ionizable group. | researchgate.net |
| LC-MS | DMBA | Hydroxyl (-OH) | Introduces an easily ionizable group. | researchgate.net |
| LC-MS | Picolinic Acid | Hydroxyl (-OH) | Enhances positive-ion ESI response. | researchgate.net |
Sample Preparation Techniques for Steroid Analysis in Research Matrices
Effective sample preparation is a critical step to remove interfering substances from complex research matrices like serum, urine, or tissue homogenates, a phenomenon known as the matrix effect. researchgate.netnih.gov The goal is to isolate and concentrate the target steroids before chromatographic analysis.
Liquid-Liquid Extraction (LLE): This is a classic method where the sample is mixed with an immiscible organic solvent (e.g., methylene chloride, ethyl acetate). nih.govresearchgate.net The steroids, being lipophilic, partition into the organic layer, which is then separated from the aqueous layer containing salts, proteins, and other polar interferences. researchgate.net LLE is effective but can be labor-intensive and time-consuming. nih.gov
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. researchgate.net The sample is passed through a cartridge containing a solid adsorbent (the stationary phase), such as C18 or a hydrophilic-lipophilic balance (HLB) polymer. researchgate.netresearchgate.net Steroids are retained on the sorbent while interferences are washed away. The purified steroids are then eluted with a small volume of an organic solvent. researchgate.net SPE can be automated, for instance, through on-line SPE systems that integrate sample cleanup directly with the LC-MS analysis, improving practicality and robustness. researchgate.net
Magnetic Bead Extraction: This is a highly efficient and automatable method that uses magnetic beads coated with a stationary phase (e.g., C18). nih.govacs.orgacs.org The beads are added to the sample, where they selectively bind the steroids. A magnetic field is then used to separate the beads from the sample matrix, after which the steroids are eluted for LC-MS/MS analysis. nih.govacs.org This technique is very rapid, with steroids being selectively enriched from human serum in as little as one minute, and effectively addresses matrix effects. nih.govacs.org
| Technique | Principle | Advantages | Disadvantages | Source |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Inexpensive, effective for many matrices. | Labor-intensive, large solvent volumes, difficult to automate. | nih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. | High recovery, good reproducibility, can be automated (on-line SPE). | Can be more expensive than LLE, potential for column clogging. | researchgate.netresearchgate.netresearchgate.net |
| Magnetic Bead Extraction | Adsorption onto functionalized magnetic particles. | Very fast, highly efficient, easily automated, effectively reduces matrix effects. | Higher initial cost for beads and automation equipment. | nih.govacs.orgacs.org |
Extraction Methods and Purification Strategies
The initial and critical step in the analysis of 7α-Hydroxyhydrocortisone from biological samples is its isolation from interfering endogenous substances. The choice of extraction and purification strategy is dictated by the sample matrix, the required sensitivity, and the analytical technique employed.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of steroids from aqueous samples like plasma or serum. This method partitions the analyte between the aqueous sample and an immiscible organic solvent. A common solvent used for steroid extraction is methyl tert-butyl ether thermofisher.com. The process involves mixing the sample with the extraction solvent, followed by separation of the organic layer containing the analyte. The organic phase is then typically evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis thermofisher.com. While straightforward and cost-effective, LLE may sometimes co-extract other matrix components that can interfere with subsequent analysis nih.gov.
Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, producing cleaner extracts . SPE utilizes a solid sorbent material, typically packed into a cartridge, to retain the analyte of interest from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with an appropriate solvent. For steroids like hydrocortisone and its metabolites, various SPE sorbents can be employed, including silica-based cartridges . Studies have shown that SPE can achieve high recovery rates for steroid hormones, often ranging from 98.2% to 109.4%, and it is increasingly considered a potential replacement for LLE in steroid analysis nih.gov.
The selection between LLE and SPE depends on the specific requirements of the assay. While LLE is often used, SPE can provide superior sample clean-up, which is crucial for sensitive analytical techniques like mass spectrometry nih.gov.
Mitigation of Matrix Effects and Interferences
In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" is a significant challenge. It refers to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to signal suppression or enhancement nih.gov. This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method nih.gov.
Several strategies are employed to minimize or compensate for matrix effects in the analysis of 7α-Hydroxyhydrocortisone:
Effective Sample Preparation: The most direct approach to mitigate matrix effects is to remove the interfering components before analysis. Techniques like SPE are particularly effective at removing phospholipids, a major source of matrix effects in plasma and serum samples . Specialized SPE plates, such as HybridSPE-Phospholipid, are designed to selectively remove both proteins and phospholipids, yielding a cleaner extract .
Chromatographic Separation: Optimizing the chromatographic conditions to achieve separation between the analyte and matrix components can significantly reduce interference.
Sample Dilution: A simple strategy involves diluting the sample, which reduces the concentration of all matrix components, thereby lessening their impact on the analyte's ionization nih.gov.
Use of Internal Standards: The most common method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as a deuterated analog of the analyte, behaves almost identically to the analyte during extraction, chromatography, and ionization. By calculating the ratio of the analyte's response to the internal standard's response, variations caused by matrix effects can be effectively normalized thermofisher.com.
Instrumental Approaches: Using a divert valve that directs the flow from the chromatographic column to waste during the elution of highly interfering components can prevent contamination of the mass spectrometer's ion source nih.gov.
Method Validation for Reproducibility and Accuracy in Research Settings
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is essential for ensuring that the data generated in research settings are reliable, reproducible, and accurate gavinpublishers.comresearchgate.net. For the quantitative analysis of 7α-Hydroxyhydrocortisone, validation assesses several key performance parameters.
Key Validation Parameters:
Accuracy: This parameter measures the closeness of the results obtained by the method to the true value. It is typically assessed by analyzing samples spiked with a known amount of the analyte at different concentration levels (e.g., 75%, 100%, and 125% of the expected concentration) d-nb.info. The accuracy is expressed as the percentage recovery, with typical acceptance criteria ranging from 98% to 102% gavinpublishers.comd-nb.info.
Precision: Precision reflects the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels gavinpublishers.com:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment gavinpublishers.com.
Intermediate Precision: Evaluates variations within a single laboratory, such as on different days or with different analysts or equipment.
Reproducibility: Measures the precision between different laboratories gavinpublishers.com. The %RSD should typically be below 2% for precision d-nb.info.
Linearity and Range: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The relationship between concentration and analytical signal is evaluated, and the correlation coefficient (r or r²) is calculated. A correlation coefficient greater than 0.999 is generally considered acceptable d-nb.info.
Specificity and Selectivity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components gavinpublishers.com.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy d-nb.info.
The table below summarizes typical validation parameters and their acceptance criteria for the analysis of steroid compounds in research settings.
| Validation Parameter | Description | Common Acceptance Criteria |
| Accuracy | Closeness of the measured value to the true value. Assessed via spike recovery. | Recovery between 98-102% gavinpublishers.comd-nb.info |
| Precision | Agreement between a series of measurements. Expressed as %RSD. | %RSD ≤ 2% d-nb.info |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation Coefficient (r²) > 0.999 d-nb.info |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | For assays, typically 80-120% of the test concentration researchgate.net |
| Limit of Quantitation (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | Determined experimentally based on signal-to-noise ratio or standard deviation of the response. |
| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interference at the retention time of the analyte. |
Role in Steroid Degradation and Stability Studies
7α-Hydroxyhydrocortisone as a Degradation Product of Hydrocortisone (B1673445)
7α-Hydroxyhydrocortisone, also known as Hydrocortisone EP Impurity H, is recognized as a degradation product and impurity of hydrocortisone. pharmaffiliates.comsynthinkchemicals.comchemicea.comsynzeal.com Its chemical name is 7α,11β,17,21-Tetrahydroxypregn-4-ene-3,20-dione. chemicea.comsynzeal.com Stability studies, particularly forced degradation studies, are essential for identifying and characterizing such products that may arise during the manufacturing process or upon storage of hydrocortisone-containing formulations. ajpsonline.com These studies expose the drug substance to various stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. jetir.org The formation of impurities, including hydroxylated derivatives like 7α-Hydroxyhydrocortisone, is a critical aspect of quality control and stability assessment for pharmaceutical products. pharmaffiliates.comajpsonline.com While numerous degradation products of hydrocortisone have been identified, 7α-Hydroxyhydrocortisone is cataloged as a specific impurity, indicating its relevance in the stability profile of hydrocortisone. synthinkchemicals.comsynzeal.comesschemco.com
Investigation of Degradation Pathways and Mechanisms
The degradation of hydrocortisone in solution can follow several pathways, primarily involving oxidation and hydrolysis. nih.govresearchgate.netnih.gov Research into forced degradation helps elucidate these complex mechanisms. nih.gov Oxidative degradation is a significant pathway, often leading to the formation of 21-dehydrohydrocortisone, which can further degrade into other products. researchgate.netscirp.org Studies have suggested that oxidative reactions frequently occur at the C-17, C-20, and C-21 positions of the hydrocortisone molecule. researchgate.net
Factors Influencing Formation in Controlled Environments (e.g., chemical stability studies)
The formation of 7α-Hydroxyhydrocortisone and other degradation products is significantly influenced by environmental factors deliberately applied during controlled stability studies. ajpsonline.com These "forced degradation" experiments are crucial for developing stability-indicating analytical methods. nih.govresearchgate.net The key factors investigated include:
pH and Hydrolysis : Hydrocortisone is subjected to acidic and alkaline conditions to assess its susceptibility to hydrolysis. jetir.org For example, studies have been conducted using 0.5 N HCl and 0.5 N NaOH to induce acid and base degradation, respectively, leading to the recovery of the parent compound at 89.75% and 80.13% and the formation of new peaks corresponding to degradants. jetir.org
Oxidation : Oxidizing agents are commonly used to simulate oxidative stress. Drugs like hydrocortisone are known to be prone to oxidation. ajpsonline.com
Temperature (Thermal Degradation) : Elevated temperatures are used to accelerate degradation. ajpsonline.com Thermal stress has been shown to impact the purity of hydrocortisone, with oxidative reactions being a primary concern at elevated temperatures. researchgate.net
Photolysis : Exposure to light, as specified in ICH guideline Q1B, is another critical stress condition to evaluate the photosensitivity of the drug substance. ajpsonline.com
Catalysis : The presence of other substances can catalyze degradation. For instance, the rate of oxidative degradation of hydrocortisone was found to be significantly accelerated in the presence of attapulgite, a type of clay. nih.gov Kinetic studies suggest that this catalysis is due to iron oxides or hydroxides present at the clay's surface. nih.gov
The following table summarizes the conditions typically employed in forced degradation studies of hydrocortisone and its derivatives.
| Stress Condition | Agent/Method | Typical Outcome |
| Acid Hydrolysis | Dilute HCl (e.g., 0.5 N) | Formation of multiple degradation products. jetir.org |
| Base Hydrolysis | Dilute NaOH (e.g., 0.5 N) | Formation of at least one major degradation product. jetir.org |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Generation of oxidative degradants. ajpsonline.com |
| Thermal Stress | Dry Heat | Can lead to oxidative degradation products. jetir.orgresearchgate.net |
| Photolysis | Exposure to UV/Visible Light | Evaluation of photosensitivity and potential photodegradants. ajpsonline.com |
Spectroscopic Characterization of Degradation Products
The identification and structural elucidation of hydrocortisone degradation products, including 7α-Hydroxyhydrocortisone, rely on a combination of chromatographic and spectroscopic techniques. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a foundational technique used to separate the parent drug from its degradation products. nih.govsielc.com The development of a "stability-indicating" HPLC method ensures that all degradation products are resolved from the main hydrocortisone peak and from each other. nih.govoup.com 7α-Hydroxyhydrocortisone has a reported purity of over 95% when analyzed by HPLC. lgcstandards.com
Mass Spectrometry (MS) : When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for the separated compounds, which is crucial for identification. nih.govscirp.org High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of elemental compositions. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the definitive structural characterization of isolated degradation products. nih.gov A full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, is often employed to determine the exact chemical structure and stereochemistry of the impurities. nih.govresearchgate.net
Reference standards for 7α-Hydroxyhydrocortisone are available and are typically characterized using a comprehensive set of analytical data to confirm their identity and purity. synthinkchemicals.com
The table below summarizes the key identifiers and analytical characterization methods for 7α-Hydroxyhydrocortisone.
| Identifier | Value |
| Chemical Name | 7α,11β,17,21-Tetrahydroxypregn-4-ene-3,20-dione chemicea.comsynzeal.com |
| Synonym | Hydrocortisone Impurity H esschemco.comlgcstandards.com |
| Molecular Formula | C₂₁H₃₀O₆ synzeal.comlgcstandards.com |
| Molecular Weight | 378.46 g/mol lgcstandards.com |
| Characterization Techniques | HPLC, Mass Spectrometry (MS), ¹H-NMR, Infrared Spectroscopy (IR) synthinkchemicals.com |
Mechanistic Biological Investigations in Vitro and in Silico
In Vitro Studies on Cellular and Subcellular Systems
In vitro methodologies are fundamental to elucidating the biochemical pathways involved in the formation of 7α-Hydroxyhydrocortisone from its parent compound, hydrocortisone (B1673445). These techniques allow for the study of specific enzymatic processes in controlled environments, free from the systemic complexities of a whole organism.
The biotransformation of hydrocortisone into 7α-Hydroxyhydrocortisone is primarily a phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.org In vitro assays using subcellular fractions, such as liver microsomes, are a cornerstone for studying these reactions. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of CYP enzymes, making them an ideal system for investigating the metabolism of xenobiotics and endogenous compounds like steroids. nih.gov
Incubation of hydrocortisone with human liver microsomes in the presence of an NADPH-regenerating system leads to the formation of several metabolites, including hydroxylated products. nih.gov The primary enzyme responsible for the 7α-hydroxylation of various steroids is a member of the CYP3A subfamily, with CYP3A4 being the most significant isoform in adult human liver and intestine. wikipedia.orgresearchgate.net
To pinpoint the specific enzymes involved and to study their catalytic properties in detail, assays are performed using recombinant enzymes. These are individual human CYP isoforms expressed in host systems (e.g., bacteria, yeast, or insect cells), which allows for the unambiguous characterization of their activity towards a specific substrate. researchgate.net Studies using recombinant CYP3A4 have confirmed its role in the metabolism of hydrocortisone. researchgate.net Kinetic parameters, such as the Michaelis constant (Km) and maximal velocity (Vmax), can be determined from these assays, providing insights into the enzyme's affinity for the substrate and its catalytic efficiency. While 6β-hydroxylation is a major metabolic pathway for cortisol catalyzed by CYP3A4, the enzyme's promiscuity allows for hydroxylation at other positions as well. researchgate.netnih.gov
| Enzyme | Substrate | Major Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |
| Recombinant CYP3A4 | Cortisol | 6β-Hydroxycortisol | 148 ± 25 | 27 ± 2 | researchgate.net |
| Recombinant CYP3A5 | Cortisol | 6β-Hydroxycortisol | ~148 | ~8.1-17.0 | nih.gov |
This interactive table provides kinetic data for the primary hydroxylation pathway of cortisol by major CYP3A enzymes. While specific kinetic values for 7α-hydroxylation are less commonly reported, this data illustrates the typical parameters measured in recombinant enzyme assays.
Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for producing and studying enzymes like cytochrome P450s. fu-berlin.de These systems harness the translational machinery (ribosomes, tRNAs, amino acids, etc.) from cellular lysates (e.g., from E. coli, wheat germ, or Chinese Hamster Ovary cells) to synthesize specific proteins from a DNA template in vitro. fu-berlin.de
A key advantage of CFPS for studying steroid hydroxylation is the ability to create a "mono-CYP" environment. fu-berlin.de When using liver microsomes, a multitude of CYP isoforms are present, which can complicate the analysis of a specific metabolic pathway. In a cell-free system, a single desired CYP isoform, such as CYP3A4, can be synthesized in a clean background. This allows researchers to study its activity—like the 7α-hydroxylation of hydrocortisone—without confounding metabolic contributions from other enzymes. fu-berlin.de Furthermore, these systems are open, meaning researchers can directly manipulate the reaction components, such as cofactors and substrate concentrations, to precisely probe enzymatic function and kinetics. fu-berlin.de
The expression of the enzymes responsible for 7α-hydroxylation, particularly CYP3A4, is not static and is subject to complex transcriptional regulation. Glucocorticoids, including hydrocortisone itself, can regulate the expression of the very enzymes that metabolize them. nih.govresearchgate.net This regulation is primarily mediated by nuclear receptors, which are ligand-activated transcription factors. nih.govnih.gov
Two key receptors involved in the regulation of the CYP3A4 gene are the glucocorticoid receptor (GR) and the pregnane X receptor (PXR). nih.govnih.gov In some cell types, glucocorticoids bind to the GR in the cytoplasm; the activated GR-ligand complex then translocates to the nucleus, where it can directly or indirectly influence the transcription of target genes. nih.govfrontiersin.org Hydrocortisone has been shown to produce a dose-dependent increase in CYP3A4 gene activation. nih.gov Studies using in vitro reporter gene systems in cell lines like HepG2 have demonstrated that this response is enhanced by the presence of either GR or PXR. nih.gov
This regulatory feedback loop, where hydrocortisone can induce the expression of CYP3A4, has significant implications. It suggests that the basal level of CYP3A4 expression may be influenced by physiological concentrations of endogenous hydrocortisone. nih.gov This regulation occurs at the pre-translational level, likely by modulating the initiation of gene transcription. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Interactions
In silico approaches, including computational modeling and molecular dynamics, provide powerful tools to investigate enzyme-substrate interactions at an atomic level. These methods complement in vitro experiments by offering a dynamic and structural perspective on how hydrocortisone binds to 7α-hydroxylating enzymes and how the catalytic reaction occurs.
The three-dimensional crystal structure of CYP3A4 has been resolved, revealing key features that explain its remarkable substrate promiscuity. nih.gov CYP3A4 possesses an unusually large and flexible active site, which allows it to accommodate a wide variety of substrates of different sizes and shapes, including bulky steroids like hydrocortisone. nih.gov
The active site is a hydrophobic pocket containing the catalytic heme group. jst.go.jp The topology of this pocket is critical for determining how a substrate will orient itself for catalysis. The flexibility of the active site is due to the conformational plasticity of certain amino acid side chains and loops that form the pocket. nih.gov For steroids, specific residues within the active site are crucial for binding and orientation. Although CYP3A4 is known to bind multiple substrate molecules simultaneously, which can lead to complex allosteric behavior, the binding of a single hydrocortisone molecule is a prerequisite for its hydroxylation. nih.govnih.gov
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a substrate like hydrocortisone fits into the enzyme's active site and how the complex behaves over time. nih.govnih.gov
Molecular Docking: This method computationally places the hydrocortisone molecule into the CYP3A4 active site in various possible orientations and conformations, calculating a "docking score" for each pose to predict the most favorable binding mode. nih.govresearchgate.net For 7α-hydroxylation to occur, the C7α position of the steroid must be positioned in close proximity to the heme iron's reactive oxygen species and in a suitable orientation for hydrogen atom abstraction. jst.go.jp Docking simulations help identify the specific hydrophobic and hydrogen-bonding interactions between hydrocortisone and active site residues (such as those in the F-G loop and β-sheet regions) that stabilize this catalytically competent pose. nih.govbris.ac.uk
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic behavior of the enzyme-substrate complex over time (from nanoseconds to microseconds). nih.gov These simulations confirm the stability of binding modes predicted by docking and reveal the conformational flexibility of both the substrate and the enzyme's active site. bris.ac.ukresearchgate.net MD simulations are crucial for understanding how the enzyme's structure accommodates the substrate and prepares for the chemical reaction.
The general catalytic mechanism for P450 hydroxylation involves the activation of molecular oxygen at the heme iron center to form a highly reactive ferryl-oxo species (Compound I). mdpi.com This species abstracts a hydrogen atom from the substrate (hydrocortisone's C7 position), followed by an "oxygen rebound" step where a hydroxyl group is transferred to the resulting substrate radical, yielding 7α-Hydroxyhydrocortisone. mdpi.com Computational models help to confirm the energetic feasibility of this pathway and explain the enzyme's regio- and stereoselectivity. mdpi.com
Comparative Biochemical Studies of 7α-Hydroxylation Across Diverse Biological Systems
The biotransformation of hydrocortisone via 7α-hydroxylation to form 7α-Hydroxyhydrocortisone is a metabolic pathway whose prevalence and characteristics differ markedly across various biological systems. Investigations ranging from mammalian hepatic models to microbial bioconversion systems reveal significant diversity in enzymatic activity, substrate specificity, and metabolic profiling. This divergence underscores the unique biochemical environments and enzymatic machinery present in different organisms.
Mammalian Hepatic Metabolism: A Tale of Species Divergence
Research comparing hepatic microsomes from humans, rats, guinea pigs, hamsters, and mice has shown that the metabolic profiles in animal systems are generally simpler nih.gov. For instance, hamster, mouse, and guinea pig microsomes primarily exhibit 6β-hydroxylase and 11β-dehydrogenase activity. In contrast, metabolism in rats is more complex and displays sex-specific differences nih.gov. While these studies highlight the variability in steroid metabolism, they also indicate that 7α-hydroxylation of hydrocortisone is not a prominent pathway in these common preclinical models compared to other oxidative reactions.
The primary enzyme family responsible for many steroid hydroxylation reactions is the cytochrome P450 (CYP) superfamily. In humans, the enzyme CYP7B1 is a key steroid 7α-hydroxylase, though its principal substrates are dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone rather than hydrocortisone wikipedia.org. Its activity is more prominent in extrahepatic tissues. The species-dependent nature of hydrocortisone metabolism suggests that the expression levels and substrate specificities of relevant CYP enzymes vary significantly among mammals.
| Biological System (Liver Microsomes) | Reported Primary Metabolic Pathways for Hydrocortisone/Corticosteroids | Notes on Complexity |
|---|---|---|
| Human | Complex profile including 6β-hydroxylation, A-ring reduction, and 11β-dehydrogenation. nih.gov | Metabolism is highly variable and complex. nih.gov |
| Rat (Female) | 6β-hydroxylase, 11β-dehydrogenase, 20β-reductase, A-ring reduction. nih.gov | Possesses a wider range of metabolic activities compared to other studied rodents. nih.gov |
| Rat (Male) | 6β-hydroxylase, 11β-dehydrogenase, 20β-reductase. nih.gov | Shows sex-dependent differences in metabolic capability. nih.gov |
| Hamster | 6β-hydroxylase, 11β-dehydrogenase. nih.gov | Considered a simpler model for studying 6β-hydroxylase activity. nih.gov |
| Mouse | 6β-hydroxylase, 11β-dehydrogenase. nih.gov | Metabolic profile is less complex than in humans or rats. nih.gov |
| Guinea Pig | 6β-hydroxylase, 11β-dehydrogenase. nih.gov | Similar to hamster and mouse in its primary metabolic pathways for cortisol. nih.gov |
Microbial Biotransformation: A Source of Novel Hydroxylases
Microorganisms, particularly fungi and bacteria, are a rich source of enzymes capable of performing highly regio- and stereospecific hydroxylations of steroid molecules. Various microbial genera, including Aspergillus, Streptomyces, and Cochliobolus, have been utilized for their ability to modify the steroid nucleus at positions often inaccessible through conventional chemical synthesis researchgate.netmdpi.com.
Studies have demonstrated the capacity of certain fungal strains to carry out 7α-hydroxylation. For example, Cochliobolus lunatus has been shown to hydroxylate progesterone at the 7α, 11β, and 14α positions researchgate.net. More recently, a cytochrome P450 enzyme from a Curvularia species was functionally characterized and found to catalyze the 7α/β-hydroxylation of androstane steroids like DHEA nih.gov. However, in this instance, 7β-hydroxylation was the predominant reaction, with 7α-hydroxylation being a minor pathway nih.gov. While these findings establish the existence of microbial enzymes capable of acting at the C7 position, their specific activity on hydrocortisone is not as well-documented as their action on other steroid precursors. For instance, Streptomyces roseochromogenes is known to hydroxylate hydrocortisone, but the primary products reported are 16α- and 20-hydroxy derivatives mdpi.comresearchgate.net.
This enzymatic diversity in the microbial world presents a valuable resource for potentially generating specific hydroxylated steroids, although the 7α-hydroxylation of hydrocortisone itself has not been a focus of these efforts.
| Microorganism | Steroid Substrate | Observed Hydroxylation Products | Reference |
|---|---|---|---|
| Cochliobolus lunatus | Progesterone | 7α-hydroxyprogesterone, 11β-hydroxyprogesterone, 14α-hydroxyprogesterone | researchgate.net |
| Curvularia sp. (recombinant P450) | Dehydroepiandrosterone (DHEA) | 7β-hydroxy-DHEA (major), 7α-hydroxy-DHEA (minor) | nih.gov |
| Streptomyces roseochromogenes | Hydrocortisone | 16α-hydroxyhydrocortisone, 20-hydroxyhydrocortisone | mdpi.comresearchgate.net |
Future Directions and Emerging Research Avenues in 7α Hydroxyhydrocortisone Studies
Development of Novel Analytical Approaches for Enhanced Specificity and Sensitivity in Complex Research Matrices
A primary challenge in steroid metabolomics is the accurate quantification of closely related isomers, which often co-elute in traditional chromatography and are indistinguishable by mass alone. 7α-Hydroxyhydrocortisone is isobaric with other monohydroxylated metabolites, most notably 6β-hydroxycortisol, an established biomarker for CYP3A4 activity. nih.govendocrine-abstracts.org Standard mass spectrometry (MS/MS) platforms cannot differentiate these structural isomers, potentially leading to inaccurate measurements and misinterpretation of enzyme activity. thermofisher.com
Future research is intensely focused on developing analytical methods that can baseline-separate these critical isomer pairs. Key advancements include:
Advanced Liquid Chromatography (LC): The use of novel stationary phases, such as biphenyl (B1667301) columns, offers alternative selectivity compared to traditional C18 columns. thermofisher.com These phases can enhance the resolution of structurally similar compounds, which is essential for accurately quantifying 7α-Hydroxyhydrocortisone in the presence of its isomers. thermofisher.com
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. nih.govbohrium.com Techniques like traveling-wave ion mobility spectrometry (TWIM-MS) and drift tube ion mobility spectrometry (DTIMS) have shown promise in separating steroid isomers, including different ring conformations and hydroxyl group epimers. bohrium.comregionh.dk While native steroids may not be fully resolved, derivatization can enhance separation, allowing for baseline or near-baseline resolution. nih.govregionh.dk
High-Resolution Mass Spectrometry (HRMS): The use of LC-HRMS offers high analytical specificity and allows for the simultaneous quantification of multiple metabolites. endocrine-abstracts.org This can be instrumental in developing comprehensive steroid profiles where the ratios of different metabolites, such as the 6β-hydroxycortisol/cortisol ratio and a potential 7α-hydroxyhydrocortisone/cortisol ratio, can be assessed simultaneously. endocrine-abstracts.org
| Analytical Technique | Principle of Separation | Advantage for 7α-Hydroxyhydrocortisone | Challenges |
|---|---|---|---|
| Advanced HPLC (e.g., Biphenyl Columns) | Differential partitioning based on unique phase chemistry (hydrophobic, aromatic, polar selectivity). thermofisher.com | Improved chromatographic resolution of structural isomers like 6β-hydroxycortisol. thermofisher.com | Requires careful method development and optimization for specific matrices. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions in the gas phase based on their collision cross-section (shape and size). bohrium.com | Can resolve isobaric isomers that co-elute chromatographically. nih.gov | May require chemical derivatization to enhance separation of certain isomers. regionh.dk |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis; provides high chromatographic resolution. mdpi.com | Excellent for separating complex mixtures of steroid isomers for comprehensive profiling. mdpi.com | Requires derivatization to increase steroid volatility, adding complexity to sample preparation. mdpi.com |
Advanced Enzymatic Engineering and Biocatalysis for Targeted Steroid Modifications
The regioselective hydroxylation of steroids is notoriously difficult to achieve through traditional synthetic chemistry but is a specialty of Cytochrome P450 (P450) monooxygenases. rsc.orgresearchgate.net The production of 7α-Hydroxyhydrocortisone is dependent on the activity of a specific 7α-hydroxylase. Research on the enzyme CYP7B1 has demonstrated its ability to perform 7α-hydroxylation on dehydroepiandrosterone (B1670201) (DHEA), a steroid precursor. rsc.orgresearchgate.net This provides a strong candidate enzyme family for the 7α-hydroxylation of hydrocortisone (B1673445).
Future research in this area will focus on harnessing and engineering these enzymatic systems for two primary purposes: the sustainable production of 7α-Hydroxyhydrocortisone as a reference standard and the creation of novel steroid derivatives. Emerging avenues include:
Enzyme Discovery and Characterization: Identifying and characterizing the specific human P450 enzyme(s) responsible for cortisol 7α-hydroxylation is a critical next step.
Rational Enzyme Design: Once the target enzyme is identified, structure-guided site-directed mutagenesis can be employed to improve its catalytic efficiency, stability, or even alter its substrate specificity. nih.gov For example, modifying bulky amino acid residues at the substrate entrance or within the active site can dramatically increase conversion rates for steroid substrates. nih.gov
Whole-Cell Biocatalysis: Engineering microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli to express the desired P450 enzyme and its redox partners creates a "cell factory" for steroid conversion. rsc.orgresearchgate.net This approach is more sustainable and can achieve high stereoselectivity compared to chemical synthesis. researchgate.net
Bioelectrocatalytic Systems (BES): A major bottleneck for P450 enzymes is their reliance on cellular cofactors like NAD(P)H. rsc.org Advanced BES are being developed where an external electrical current is used to regenerate the necessary cofactors within the engineered microbial cells. researchgate.net This strategy has been shown to significantly boost the yield of 7α-hydroxylated steroids, increasing production by over two-fold in some systems. rsc.orgresearchgate.net
Integration of Multi-Omics Approaches for Comprehensive Pathway Elucidation
Understanding the full biological context of 7α-Hydroxyhydrocortisone requires moving beyond the measurement of a single compound and embracing a systems-biology perspective. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to map the entire pathway from genetic instruction to metabolic outcome. medrxiv.orgnih.gov
Future studies will increasingly integrate these datasets to build a comprehensive model of 7α-Hydroxyhydrocortisone metabolism:
Genomics: Genome-wide association studies (GWAS) can identify single nucleotide polymorphisms (SNPs) in genes (such as those encoding P450 enzymes) that correlate with altered levels of cortisol metabolites. medrxiv.org This can pinpoint the genetic basis for inter-individual variability in 7α-Hydroxyhydrocortisone production.
Transcriptomics: By measuring mRNA expression levels, researchers can determine how various stimuli (e.g., stress, drug exposure) affect the transcription of genes encoding steroidogenic enzymes. mdpi.com This helps to understand the regulatory control over the 7α-hydroxylation pathway.
Proteomics: This discipline quantifies the actual protein levels of the enzymes involved, providing a more direct measure of the cell's catalytic capacity for producing 7α-Hydroxyhydrocortisone.
Metabolomics: Large-scale, untargeted metabolomic profiling provides a snapshot of the entire steroid metabolome, allowing researchers to see how levels of 7α-Hydroxyhydrocortisone change in relation to its precursor (hydrocortisone) and other downstream or parallel metabolites. qmul.ac.ukresearchgate.net
By integrating these layers of information, researchers can construct detailed regulatory networks that explain how genetic predispositions and environmental factors converge to regulate the production and potential function of 7α-Hydroxyhydrocortisone. medrxiv.orgmedrxiv.org
Elucidating the Full Spectrum of Endogenous Roles and Regulatory Networks at a Mechanistic Level
While 7α-Hydroxyhydrocortisone is currently viewed primarily as a metabolite, its full physiological role remains an open and critical question. Two main possibilities are being explored: its function as a specific biomarker and its potential for direct biological activity.
Role as a Biomarker: The ratio of urinary 6β-hydroxycortisol to cortisol is a well-established non-invasive biomarker for the activity of the CYP3A4 enzyme, which is crucial for drug metabolism. nih.govresearchgate.net A compelling future direction is to validate the ratio of 7α-Hydroxyhydrocortisone to cortisol as a specific biomarker for the activity of the corresponding 7α-hydroxylase enzyme (e.g., CYP7B1). This could provide a highly specific probe to study the regulation and activity of this particular metabolic pathway in health and disease. The regulation of P450 enzymes involved in steroid metabolism is complex, involving nuclear receptors like the Pregnane X Receptor (PXR), and is influenced by factors such as growth hormone. nih.govresearchgate.net A specific biomarker for 7α-hydroxylase activity would be invaluable for dissecting these regulatory networks. ed.ac.uk
Potential Biological Activity: It is possible that 7α-Hydroxyhydrocortisone is not merely an inert excretion product. Research on other 7α-hydroxylated neurosteroids offers an intriguing precedent. For instance, 7α-hydroxypregnenolone has been identified as a novel bioactive neurosteroid that stimulates locomotor activity in vertebrates by activating the dopaminergic system. nih.gov This raises the possibility that 7α-Hydroxyhydrocortisone could have its own currently unknown biological functions, perhaps modulating neuronal activity or other physiological processes. Future research will need to investigate whether it binds to glucocorticoid or other receptors and what, if any, downstream effects it may trigger.
Unraveling these endogenous roles and the intricate regulatory networks that control the levels of 7α-Hydroxyhydrocortisone will provide fundamental insights into the complexity of steroid metabolism and its impact on human physiology.
Q & A
Q. What experimental methods are recommended for quantifying 7α-Hydroxyhydrocortisone in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is widely used for quantification due to its specificity and sensitivity. Radioisotope tracing (e.g., using C14-labeled hydrocortisone precursors) can validate recovery rates in metabolic studies. For example, discrepancies between radioactivity and colorimetric assays may arise from non-reactive metabolites like 20,β-hydroxyhydrocortisone, which do not bind to phenylhydrazine reagents .
Q. How can researchers distinguish 7α-Hydroxyhydrocortisone from its structural analogs during analysis?
Chromatographic separation (e.g., reverse-phase HPLC) combined with nuclear magnetic resonance (NMR) spectroscopy is critical. Retention time differences in HPLC and distinct NMR chemical shifts (e.g., C7 proton signals) help differentiate stereoisomers. Cross-validation with synthetic standards is essential to avoid misidentification .
Q. What safety protocols are necessary for handling 7α-Hydroxyhydrocortisone in laboratory settings?
Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation and access to emergency eyewash stations. Dissolved samples in organic solvents require solvent-resistant gloves. Respiratory protection (e.g., HEPA filters) is advised during spill cleanup .
Q. What are the key enzymes involved in the biosynthesis of 7α-Hydroxyhydrocortisone?
Cytochrome P450 enzymes (e.g., CYP7A1) are primary catalysts for hydroxylation at the 7α position. In vitro studies using liver microsomes or recombinant enzyme systems can confirm activity. Inhibitor assays (e.g., ketoconazole for CYP3A4) help rule out off-target enzymatic contributions .
Q. How should researchers design a literature review to contextualize 7α-Hydroxyhydrocortisone studies?
Use systematic search terms (e.g., "7α-Hydroxyhydrocortisone metabolism," "hydrocortisone derivatives") across databases like PubMed and Scopus. Prioritize peer-reviewed studies with robust methodologies (e.g., isotopic labeling, in vivo models). Critically evaluate contradictions, such as variations in metabolite recovery rates between radioactivity and colorimetric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between isotopic labeling data and colorimetric assay results in metabolic studies?
Discrepancies often arise from metabolites that do not react with colorimetric reagents (e.g., 20,β-hydroxyhydrocortisone). Validate findings using dual detection methods: combine radioisotope tracing with LC-MS/MS to quantify both reactive and non-reactive metabolites. Statistical reconciliation (e.g., Bland-Altman plots) can quantify methodological biases .
Q. What experimental designs are optimal for studying 7α-Hydroxyhydrocortisone's role in glucocorticoid metabolism?
Use in vivo models (e.g., adrenalectomized rats) to isolate exogenous hydrocortisone metabolism. Administer C14-labeled hydrocortisone and collect timed urine/blood samples. Fractionate samples via solvent extraction and glucuronidase hydrolysis to quantify free vs. conjugated metabolites. Compare results to knockout models (e.g., CYP7A1-deficient mice) .
Q. How should researchers address variability in inter-laboratory reproducibility for 7α-Hydroxyhydrocortisone assays?
Standardize protocols using reference materials (e.g., USP hydrocortisone standards) and validate inter-lab precision via round-robin testing. Document detailed methodologies in supplementary materials, including chromatography conditions, calibration curves, and sample preparation steps. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental aims .
Q. What strategies are effective for harmonizing data from multi-study analyses of 7α-Hydroxyhydrocortisone pharmacokinetics?
Perform meta-analyses with strict inclusion criteria (e.g., standardized dosing, matched biological matrices). Adjust for covariates like age, sex, and enzyme activity using multivariate regression. Publicly share raw datasets in repositories like Figshare to enable secondary analyses .
Q. How can researchers investigate the molecular mechanisms of 7α-Hydroxyhydrocortisone-enzyme interactions?
Employ X-ray crystallography or cryo-EM to resolve enzyme-ligand structures. Use site-directed mutagenesis to identify critical residues in CYP7A1 binding pockets. Pair these with kinetic assays (e.g., Michaelis-Menten plots) to quantify catalytic efficiency. Validate findings using molecular dynamics simulations .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., metabolite recovery rates), apply triangulation by combining multiple analytical techniques (e.g., LC-MS/MS, NMR, isotopic tracing) .
- Ethical Compliance : For human studies, adhere to protocols for participant selection, data anonymization, and HIPAA regulations if accessing medical records .
- Reporting Standards : Follow Beilstein Journal guidelines for experimental replication, including detailed supplementary methods and compound characterization data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
